

# Application Notes and Protocols for **APS3** Antibodies in Western Blot and ELISA

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## Compound of Interest

Compound Name: APS3

Cat. No.: B12380569

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## Introduction

The designation "**APS3**" can refer to different proteins depending on the context. In mammalian systems, it is often associated with SH2B2 (Adapter Protein with Pleckstrin Homology and SH2 Domain 2), also known as APS. In other contexts, it may refer to **SAPS3** (Serine/threonine-protein phosphatase 6 regulatory subunit 3) or a subunit of the Adaptor Protein Complex 3 (AP-3). This document provides detailed application notes and protocols for the use of antibodies targeting two of these potential proteins, SH2B2 (APS) and **SAPS3**, in Western Blotting and ELISA applications. Researchers should first confirm the specific target of their "**APS3** antibody" by consulting the antibody's datasheet.

## Part 1: SH2B2 (APS) Antibody Application Notes

The SH2B2 (SH2B Adaptor Protein 2), also known as APS, is an adapter protein involved in signal transduction pathways, including those related to insulin signaling and B-cell receptor stimulation.[1] It contains a pleckstrin homology (PH) domain and an SH2 domain, which allow it to link activated tyrosine kinases to downstream signaling components.[1] In Burkitt's lymphoma cell lines, for instance, it becomes tyrosine-phosphorylated upon B-cell receptor stimulation and binds to Shc and Grb2, playing a role in connecting the receptor to the Shc/Grb2 pathway.[2]

## Data Presentation: Quantitative Summary for SH2B2 (APS) Antibody

Application	Recommended Starting Dilution	Species Reactivity	Notes
Western Blot (WB)	1:500 - 1:2000	Human, Mouse, Rat	Optimal dilutions should be determined experimentally.
ELISA	1:1000 - 1:20000	Human	Dilution ranges can vary significantly between antibody clones and manufacturers.

Note: The provided dilution ranges are suggestions and should be optimized for individual experimental conditions.

## Experimental Protocols

### Western Blot Protocol for SH2B2 (APS)

This protocol provides a general framework for detecting SH2B2 (APS) in cell lysates.

- Sample Preparation:
  - Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
  - Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
  - Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer for 5 minutes.
- Gel Electrophoresis:
  - Separate the protein samples on a 10-12% SDS-polyacrylamide gel.

- Include a pre-stained molecular weight marker to monitor protein separation.
- Protein Transfer:
  - Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
  - Transfer can be performed using a wet or semi-dry transfer system.
  - After transfer, verify the efficiency using Ponceau S staining.[\[3\]](#)
- Blocking:
  - Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).[\[3\]](#)
- Primary Antibody Incubation:
  - Dilute the SH2B2 (APS) primary antibody in the blocking buffer at the recommended starting dilution (e.g., 1:1000).
  - Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
- Washing:
  - Wash the membrane three times for 10 minutes each with TBST.
- Secondary Antibody Incubation:
  - Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
- Washing:
  - Wash the membrane three times for 10 minutes each with TBST.
- Detection:
  - Prepare the chemiluminescent substrate according to the manufacturer's instructions.

- Incubate the membrane with the substrate and visualize the signal using a chemiluminescence imaging system.

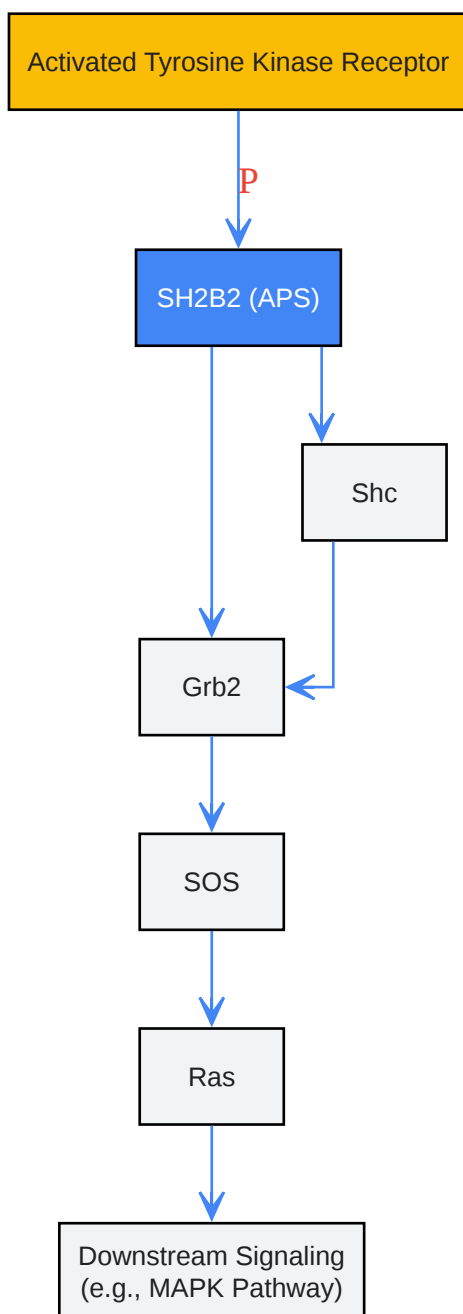
## ELISA (Sandwich) Protocol for SH2B2 (APS)

This protocol outlines a sandwich ELISA for the quantitative detection of SH2B2 (APS).

- Coating:
  - Dilute the capture SH2B2 (APS) antibody in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) to a concentration of 1-10 µg/mL.
  - Add 100 µL of the diluted capture antibody to each well of a 96-well microplate.
  - Incubate overnight at 4°C.
- Washing and Blocking:
  - Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).
  - Block the wells by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
  - Incubate for 1-2 hours at room temperature.
- Sample Incubation:
  - Wash the plate three times with wash buffer.
  - Add 100 µL of appropriately diluted standards and samples to the wells.
  - Incubate for 2 hours at room temperature.
- Detection Antibody Incubation:
  - Wash the plate three times with wash buffer.
  - Add 100 µL of diluted detection SH2B2 (APS) antibody (often biotinylated) to each well.
  - Incubate for 1-2 hours at room temperature.

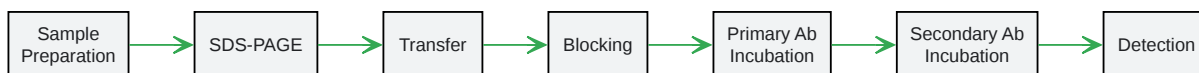
- Enzyme Conjugate Incubation:
  - Wash the plate three times with wash buffer.
  - Add 100  $\mu$ L of streptavidin-HRP conjugate to each well.
  - Incubate for 30-60 minutes at room temperature.
- Substrate Development:
  - Wash the plate five times with wash buffer.
  - Add 100  $\mu$ L of TMB substrate solution to each well.
  - Incubate in the dark at room temperature for 15-30 minutes.
- Stopping the Reaction:
  - Add 50  $\mu$ L of stop solution (e.g., 2N  $\text{H}_2\text{SO}_4$ ) to each well.
- Data Acquisition:
  - Read the absorbance at 450 nm using a microplate reader.

## Diagrams



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Caption: Simplified SH2B2 (APS) signaling pathway.



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Caption: General workflow for Western Blotting.

## Part 2: SAPS3 Antibody

### Application Notes

**SAPS3** (Serine/threonine-protein phosphatase 6 regulatory subunit 3), also known as PPP6R3, is a protein that plays a role in the regulation of protein phosphatase 6 (PP6). The PP6 complex is involved in various cellular processes, including cell cycle control and signal transduction.

### Data Presentation: Quantitative Summary for SAPS3 Antibody

Application	Recommended Starting Dilution	Species Reactivity	Notes
Western Blot (WB)	1:500 - 1:4000	Human, Mouse	Positive control lysates: HeLa, HEK-293T, mouse kidney tissue. <a href="#">[4]</a>
ELISA	Not widely reported	-	A general ELISA protocol should be adapted and optimized.

Note: The provided dilution ranges are suggestions and should be optimized for individual experimental conditions.

## Experimental Protocols

### Western Blot Protocol for SAPS3

This protocol provides a general framework for detecting **SAPS3** in cell and tissue lysates.

- Sample Preparation:
  - Prepare lysates from cells (e.g., HeLa, HEK-293T) or tissues (e.g., mouse kidney) using a suitable lysis buffer with protease inhibitors.[\[4\]](#)

- Quantify protein concentration using a standard method.
- Denature 25 µg of protein per lane in Laemmli buffer at 95-100°C for 5 minutes.[\[5\]](#)
- Gel Electrophoresis:
  - Load samples onto an SDS-PAGE gel (e.g., 12%).
  - Run the gel until adequate separation is achieved.
- Protein Transfer:
  - Transfer proteins to a PVDF or nitrocellulose membrane.
- Blocking:
  - Block the membrane with 3% non-fat dry milk in TBST for 1-1.5 hours at room temperature.[\[4\]](#)[\[5\]](#)
- Primary Antibody Incubation:
  - Dilute the **SAPS3** primary antibody in the blocking buffer to a concentration of 1:500 to 1:3000.[\[4\]](#)[\[5\]](#)
  - Incubate the membrane with the primary antibody for 1.5 hours at room temperature or overnight at 4°C.[\[4\]](#)
- Washing:
  - Wash the membrane three times for 10 minutes each with TBST.
- Secondary Antibody Incubation:
  - Incubate the membrane with an HRP-conjugated secondary antibody (e.g., Goat Anti-Rabbit IgG H&L (HRP)) diluted in blocking buffer (e.g., 1:10,000) for 1 hour at room temperature.[\[5\]](#)
- Washing:



- Wash the membrane three times for 10 minutes each with TBST.
- Detection:
  - Use an ECL (Enhanced Chemiluminescence) kit for detection and visualize the signal with an appropriate imaging system.[\[5\]](#)

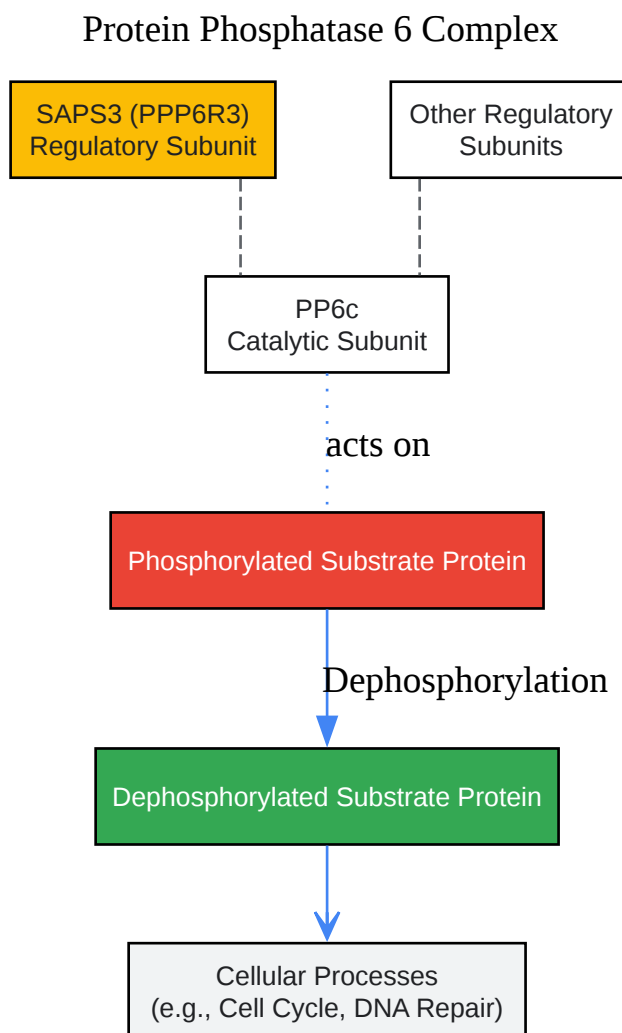
## ELISA Protocol for **SAPS3**

As specific ELISA kits for **SAPS3** are not widely documented, a general indirect ELISA protocol is provided below. This will require optimization.

- Antigen Coating:
  - Dilute recombinant **SAPS3** protein or cell lysate containing **SAPS3** in a coating buffer (e.g., PBS).
  - Add 100 µL to each well of a 96-well plate.
  - Incubate overnight at 4°C.
- Washing and Blocking:
  - Wash the plate three times with wash buffer (PBS + 0.05% Tween-20).
  - Block with 200 µL of blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.
- Primary Antibody Incubation:
  - Wash the plate three times.
  - Add 100 µL of diluted **SAPS3** antibody to each well. A titration experiment will be necessary to determine the optimal dilution.
  - Incubate for 2 hours at room temperature.
- Secondary Antibody Incubation:

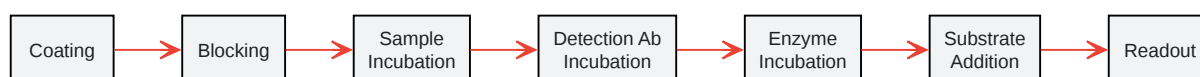
- Wash the plate three times.
- Add 100  $\mu$ L of HRP-conjugated secondary antibody diluted in blocking buffer.
- Incubate for 1 hour at room temperature.
- Substrate Development:
  - Wash the plate five times.
  - Add 100  $\mu$ L of TMB substrate.
  - Incubate in the dark for 15-30 minutes.
- Stopping the Reaction:
  - Add 50  $\mu$ L of stop solution.
- Data Acquisition:
  - Read the absorbance at 450 nm.

## Diagrams



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Caption: Role of **SAPS3** within the PP6 complex.



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Caption: General workflow for a Sandwich ELISA.

## References

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